molecular formula C27H36OP2 B15209595 (2R,2'R,5R,5'R)-1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane)

(2R,2'R,5R,5'R)-1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane)

Cat. No.: B15209595
M. Wt: 438.5 g/mol
InChI Key: HFLAILSQSPIJMB-UAFMIMERSA-N
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Description

(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) typically involves the reaction of 9,9-dimethylxanthene with 2,5-dimethylphospholane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would need to be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could produce various substituted phospholanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers, which is crucial for synthesizing enantiomerically pure compounds.

Biology

The compound’s role in biology may involve its use in the synthesis of biologically active molecules, including pharmaceuticals that require specific stereochemistry.

Medicine

In medicine, the compound can be used to produce drugs with high enantiomeric purity, which is essential for the efficacy and safety of many pharmaceuticals.

Industry

Industrially, this compound is valuable in the production of fine chemicals and pharmaceuticals, where asymmetric synthesis is required.

Mechanism of Action

The mechanism by which (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) exerts its effects involves its ability to coordinate with metal centers in catalytic processes. This coordination facilitates the formation of chiral centers in the products, making it a powerful tool in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.

    DIPAMP: A chiral phosphine ligand with applications in asymmetric hydrogenation.

Uniqueness

(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is unique due to its specific stereochemistry and the ability to induce chirality in catalytic processes. Its structure allows for efficient coordination with metal centers, making it highly effective in asymmetric synthesis.

Properties

Molecular Formula

C27H36OP2

Molecular Weight

438.5 g/mol

IUPAC Name

4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-9,9-dimethylxanthene

InChI

InChI=1S/C27H36OP2/c1-17-13-14-18(2)29(17)23-11-7-9-21-25(23)28-26-22(27(21,5)6)10-8-12-24(26)30-19(3)15-16-20(30)4/h7-12,17-20H,13-16H2,1-6H3/t17-,18-,19-,20-/m1/s1

InChI Key

HFLAILSQSPIJMB-UAFMIMERSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5[C@@H](CC[C@H]5C)C)C

Canonical SMILES

CC1CCC(P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5C(CCC5C)C)C

Origin of Product

United States

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